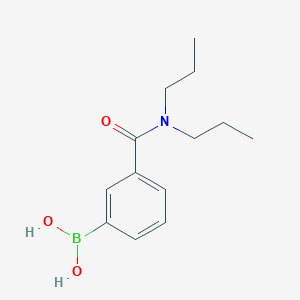
4-(1-Naphthyloxy)aniline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Naphthyloxy)aniline hydrochloride is a biochemical used for proteomics research . It has a molecular formula of C16H13NO•HCl and a molecular weight of 271.74 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C16H13NO•HCl . The structure includes a benzene ring attached to an amine group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 271.74 and a molecular formula of C16H13NO•HCl .科学的研究の応用
Biomonitoring and Occupational Exposure
Biomonitoring of Urinary Aromatic Amines and Arylamine Hemoglobin Adducts in Exposed Workers and Nonexposed Control Persons This study focused on measuring arylamines in occupationally exposed and nonexposed subjects using gas chromatography-electron capture detector methods. Hemoglobin adduct levels of arylamines were determined by liquid chromatography-electrochemical detector method, considering individual acetylator status. The study found that aromatic amines like aniline were detectable in the urine of subjects not occupationally exposed to arylamines. It indicated that hemoglobin adducts and urinary arylamine concentrations are influenced by smoking habits and acetylator status. Hemoglobin adducts were suggested as effective parameters for monitoring aniline and related exposure at the workplace, especially considering the acetylator polymorphism (Riffelmann, Müller, Schmieding, Popp, & Norpoth, 1996).
The Metabolism and Excretion of Phenazopyridine Hydrochloride in Animals and Man The metabolism and urinary excretion of phenazopyridine, a compound structurally related to aromatic amines like aniline, were studied in rabbits and humans. The study identified various metabolites of phenazopyridine in urine and suggested that the metabolites of aniline might contribute to the analgesic effect of phenazopyridine on the urinary tract mucosa (Johnson & Chartrand, 1976).
A Comparative Study of the Effects of Chronic Administration of Propoxyphene Salts to Normal Volunteers This research compared two salts of propoxyphene, an analgesic agent, in a 6-month safety study. No significant changes were attributed to the drugs, emphasizing the importance of placebo controls in such studies (Kiplinger, Gruber, & Pierce, 1971).
Determination of Polycyclic Aromatic Hydrocarbons in Urine of Coke Oven Workers This study investigated measuring polycyclic aromatic hydrocarbons (PAHs) in urine, focusing on naphthalene, phenanthrene, pyrene, and benzo(a)pyrene. Urinary levels of these PAHs were associated with exposure and smoking status, indicating that measuring unmetabolized 2-, 3-, and 4-ring PAHs in urine can be used to investigate the uptake and metabolism of complex PAH mixtures in humans (Waidyanatha, Zheng, & Rappaport, 2003).
Occupational Dermatitis from a One-Component Naphthalene Type Epoxy Adhesive This research highlighted the incidence of work-related dermatitis among workers using a new one-component naphthalene type epoxy resin. It underlined the importance of protective measures and the need for further studies to understand the allergenicity of specific epoxy resins (Yokota, Johyama, Matsumoto, & Yamaguchi, 2002).
Exposure and Environmental Monitoring
Certain Organochlorine and Organobromine Contaminants in Swedish Human Milk This study presented data on organochlorine compounds in breast milk from women living in Stockholm, showing a decrease in levels over 20-30 years. Conversely, the concentrations of polybrominated diphenyl ethers (PBDEs) increased during the same period, reflecting environmental contamination and background levels in the population (Norén & Meironyté, 2000).
Pesticide Residues in Urine of Adults Living in the United States This research measured analytes in urine to establish reference range concentrations for pesticide residues. It found frequent exposure to substances like p-dichlorobenzene and naphthalene, highlighting the ubiquity of certain pesticides and the need for continuous monitoring of pesticide exposure (Hill, Head, Baker, Gregg, Shealy, Bailey, Williams, Sampson, & Needham, 1995).
Occupational Exposure This study measured concentrations of various chlorinated compounds in blood plasma from potentially exposed workers and controls, but only found small differences in concentrations among the groups, indicating that specific exposure could not be confirmed (Weistrand, Norén, & Nilsson, 1996).
Polycyclic Aromatic Hydrocarbons and Polychlorinated Dibenzo-p-Dioxins/Dibenzofurans in Microliter Samples of Human Serum as Exposure Indicators This research aimed to measure PAHs and PCDD/PCDFs in serum samples to assess exposure markers. Naphthalene was found in a significant number of samples, and concentrations were significantly different between control and case groups, suggesting that PAH and PCDD/PCDF in serum can serve as exposure markers (Xia, Carroll-Haddad, Brown, Utell, Mallon, & Hopke, 2016).
Safety and Hazards
Safety data sheets suggest that aniline compounds can be hazardous. They can be toxic if swallowed, in contact with skin, or if inhaled . They may cause an allergic skin reaction, serious eye damage, and are suspected of causing genetic defects and cancer . It is advised to handle these compounds with appropriate safety measures .
特性
IUPAC Name |
4-naphthalen-1-yloxyaniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO.ClH/c17-13-8-10-14(11-9-13)18-16-7-3-5-12-4-1-2-6-15(12)16;/h1-11H,17H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZCIYDQIYDKNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OC3=CC=C(C=C3)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 5-benzyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate](/img/structure/B1486632.png)


![2-[2-(2-Azidoethoxy)ethoxy]ethyl 2,3,4,6-Tetra-O-acetyl-D-galactopyranoside](/img/structure/B1486635.png)
![3-(3-Chlorophenyl)-4,5,6,7-tetrahydro-2h-pyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B1486636.png)


![2-(Diethylamino)benzo[d]thiazol-6-ol](/img/structure/B1486642.png)


![3-(2,5-Dimethylphenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1486649.png)


